molecular formula C12H14O3 B1323765 Ethyl 2,6-dimethylbenzoylformate CAS No. 698392-47-1

Ethyl 2,6-dimethylbenzoylformate

Cat. No. B1323765
M. Wt: 206.24 g/mol
InChI Key: QORNSGMLNZETAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2,6-dimethylbenzoylformate involves several stages . The first stage involves the reaction of 2,6-dimethyl-1-chlorobenzene with lithium in diethyl ether at 3 - 6 degrees Celsius . The second stage involves the reaction with copper(l) cyanide in tetrahydrofuran and diethyl ether at temperatures between -80 and -25 degrees Celsius for approximately 0.416667 hours . The third stage involves the reaction with Ethyl oxalyl chloride in tetrahydrofuran and diethyl ether at -80 degrees Celsius .


Molecular Structure Analysis

The molecular structure of Ethyl 2,6-dimethylbenzoylformate is represented by the formula C12H14O3 . The molecular weight of the compound is 206.24 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2,6-dimethylbenzoylformate is a compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . It is typically stored at room temperature in an inert atmosphere . The physical form of the compound can be either liquid or solid .

Scientific Research Applications

Chemical Reactions and Complex Formation

Ethyl 2,6-dimethylbenzoylformate is a compound that has been utilized in various chemical reactions and complex formations. For instance, it has been involved in rhodium-mediated C–C bond activation processes. In one study, similar compounds underwent rhodium-assisted C–C bond activation, leading to the elimination or migration of alkyl groups, which is indicative of its potential reactivity in complex formations involving transition metals (Baksi et al., 2007).

Pharmacokinetics and Antitumor Activity

Compounds structurally related to Ethyl 2,6-dimethylbenzoylformate have been studied for their pharmacokinetics and antitumor activity. For example, a series of compounds where the 2-methyl group was replaced by other alkyl groups showed varying pharmacokinetic properties and antitumor activities, highlighting the importance of alkyl substituents on the biological efficacy of these compounds (Lukka et al., 2012).

Novel Synthesis Pathways

Ethyl 2,6-dimethylbenzoylformate and similar compounds have been used as key intermediates in the synthesis of various heterocyclic compounds. For example, ethyl 2-cyano-4-oxo-2-(2-oxo-2-arylethyl)-4-aryl-butanoates reacted with ammonium acetate to produce ethyl 2,6-diarylisonicotinates, leading to novel β-oxoalkanonitriles, which further reacted to yield pyridyl aminopyrazoles and aminoisoxazoles, showcasing the compound's versatility in organic synthesis (Riyadh et al., 2008).

Antifungal and Cytotoxic Activities

Ethyl 2,6-dimethylbenzoylformate and related compounds have been explored for their bioactive properties, such as antifungal and cytotoxic activities. In one study, new metabolites isolated from an endophytic fungus showed significant antifungal activity against phytopathogenic fungi and cytotoxicity against human cancer cell lines, suggesting potential applications in developing new antifungal and anticancer agents (Silva et al., 2005).

Safety And Hazards

Ethyl 2,6-dimethylbenzoylformate is classified as an irritant . Safety precautions include avoiding contact with skin and eyes and using personal protective equipment as required . In case of contact, it is recommended to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

ethyl 2-(2,6-dimethylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-4-15-12(14)11(13)10-8(2)6-5-7-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORNSGMLNZETAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641290
Record name Ethyl (2,6-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethylbenzoylformate

CAS RN

698392-47-1
Record name Ethyl (2,6-dimethylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LH Schwartzman, BB Corson - Journal of the American Chemical …, 1954 - ACS Publications
The spectra of 2, 6-dimethylacetophenone and 2, 6-dimethylstyrene show the effect of diortho substitution. These com-pounds were synthesized from 2-iodo-w-xylene via the …
Number of citations: 29 pubs.acs.org

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